
4-tert-butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate, or 4-TBPB-DMBS, is a synthetic organic compound derived from 4-tert-butylphenol and 2,5-dimethoxybenzene-1-sulfonic acid. It is a colorless solid that is widely used in scientific research as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-TBPB-DMBS has also been studied for its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. This article will discuss the synthesis method of 4-TBPB-DMBS, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Wissenschaftliche Forschungsanwendungen
4-TBPB-DMBS is widely used in scientific research as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied for its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. For example, 4-TBPB-DMBS has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer.
Wirkmechanismus
The mechanism of action of 4-TBPB-DMBS is not fully understood. However, it is believed to act by binding to and activating certain enzymes and receptors. For example, 4-TBPB-DMBS has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TBPB-DMBS are not fully understood. However, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer. Additionally, 4-TBPB-DMBS has been found to inhibit the enzyme 5'-nucleotidase, which is involved in the breakdown of nucleotides.
Vorteile Und Einschränkungen Für Laborexperimente
4-TBPB-DMBS has several advantages for use in laboratory experiments. It is a commercially available compound, so it is easy to obtain. It is also relatively stable, so it can be stored for long periods of time without degradation. Additionally, it is a colorless solid, so it is easy to visualize in experiments.
However, there are also some limitations to consider when using 4-TBPB-DMBS in laboratory experiments. It is a synthetic compound, so it may not be suitable for use in experiments involving natural products. Additionally, it is a relatively large molecule, so it may not be suitable for use in experiments involving small molecules.
Zukünftige Richtungen
There are several potential future directions for research on 4-TBPB-DMBS. Further research could be conducted to explore its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. Additionally, research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, research could be conducted to explore its potential toxicity and safety profile.
Synthesemethoden
4-TBPB-DMBS can be synthesized by a variety of methods, including the Williamson ether synthesis and the Ullmann reaction. In the Williamson ether synthesis, 4-tert-butylphenol is reacted with 2,5-dimethoxybenzene-1-sulfonic acid in the presence of anhydrous sodium carbonate, yielding 4-TBPB-DMBS as a white solid. The Ullmann reaction involves the coupling of 4-tert-butylphenol and 2,5-dimethoxybenzene-1-sulfonic acid in the presence of copper(I) chloride and a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 4-TBPB-DMBS as a white solid.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO5S/c1-18(2,3)12-6-8-13(9-7-12)24-25(20,21)17-11-15(22-4)14(19)10-16(17)23-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFCYSKONDWQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

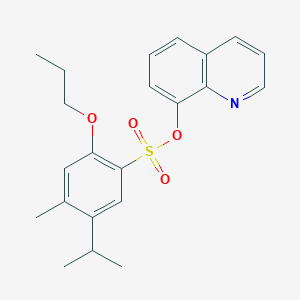
![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)


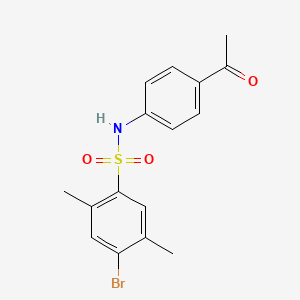


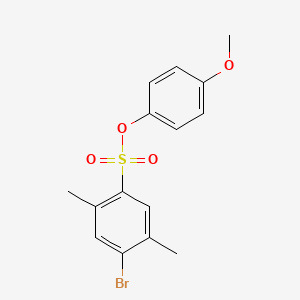
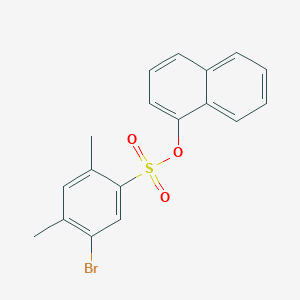
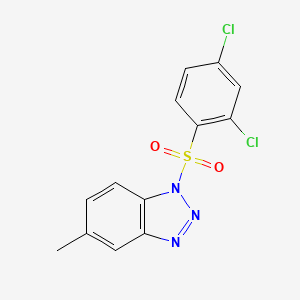

![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)
![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide](/img/structure/B6434499.png)